molecular formula C23H23N3OS B2951883 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea CAS No. 851971-60-3

1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea

Cat. No. B2951883
M. Wt: 389.52
InChI Key: XSZOSVQHUSSVGX-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea is a chemical compound that has drawn the attention of researchers in the field of medicinal chemistry. This compound is a thiourea derivative that has shown potential as an anticancer agent. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea involves the reaction of furan-2-carbaldehyde with 2-(2-methyl-1H-indol-3-yl)ethylamine to form the corresponding imine. This imine is then reacted with phenyl isothiocyanate to form the desired thiourea product.

Starting Materials
Furan-2-carbaldehyde, 2-(2-methyl-1H-indol-3-yl)ethylamine, Phenyl isothiocyanate

Reaction
Step 1: Furan-2-carbaldehyde is reacted with 2-(2-methyl-1H-indol-3-yl)ethylamine in the presence of a suitable solvent and a catalyst to form the corresponding imine., Step 2: The imine is then reacted with phenyl isothiocyanate in the presence of a base to form the desired thiourea product., Step 3: The product is purified by recrystallization or column chromatography.

Mechanism Of Action

The exact mechanism of action of 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea is not fully understood. However, it has been suggested that the compound may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea can induce oxidative stress in cancer cells, leading to DNA damage and cell death. The compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea in lab experiments is its cytotoxic activity against a range of cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize the compound for maximum efficacy.

Future Directions

There are several future directions for the research on 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea. One direction is to further explore the mechanism of action of the compound, which could lead to the development of more potent derivatives. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models, which could provide valuable information for clinical trials. Additionally, the compound could be tested in combination with other anticancer agents to determine if it has synergistic effects.

Scientific Research Applications

1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea has been studied for its potential as an anticancer agent. In vitro studies have shown that the compound has cytotoxic activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-17-20(21-11-5-6-12-22(21)24-17)13-14-26(16-19-10-7-15-27-19)23(28)25-18-8-3-2-4-9-18/h2-12,15,24H,13-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZOSVQHUSSVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea

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